
4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide is a synthetic compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of deuterium atoms (indicated by “d4”) suggests that this compound may be used in specific research applications, such as isotope labeling studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-phenyl-4-Phosphorinan and deuterated reagents.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
化学反应分析
Types of Reactions
4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while reduction may produce various reduced forms of the compound.
科学研究应用
4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving isotope labeling to track molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide involves its interaction with specific molecular targets. The presence of the phosphorus atom and deuterium atoms may influence its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other organophosphorus compounds with different substituents or isotopic labels. Examples include:
4-methyl-1-phenyl-4-Phosphorinan-3-ol 1-oxide: Lacks deuterium atoms.
4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-tetrahydroxy 1-oxide: Contains additional hydroxyl groups.
Uniqueness
The uniqueness of 4-methyl-1-phenyl-4-Phosphorinan -3,3,5,5-d4-ol 1-oxide lies in its specific isotopic labeling, which makes it valuable for certain research applications, such as tracing molecular pathways and studying reaction mechanisms.
属性
IUPAC Name |
3,3,5,5-tetradeuterio-4-methyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O2P/c1-12(13)7-9-15(14,10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/i7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAZJPBHQFXFX-OSEHSPPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCP(=O)(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CP(=O)(CC(C1(C)O)([2H])[2H])C2=CC=CC=C2)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2957551.png)
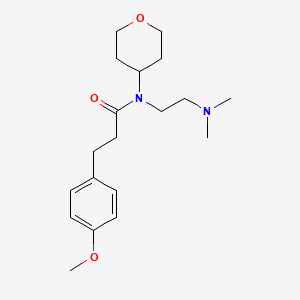
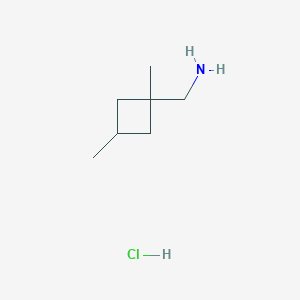
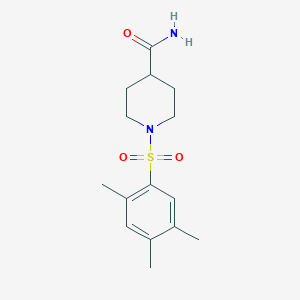
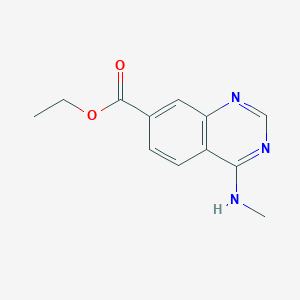
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/new.no-structure.jpg)
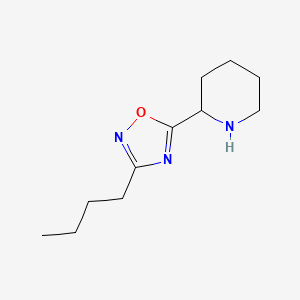
![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2957564.png)
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
